Varlitinib

Biochemical Potency Kinase Inhibition HER2 Targeting

BTC & pan-HER research demands a clean, potent, and clinically relevant TKI. Substituting other pan-HER inhibitors compromises assay reproducibility. Varlitinib delivers: · Low nanomolar IC50s: HER1 (7 nM), HER2 (2 nM), HER4 (4 nM). · Exceptional selectivity: No significant off-target activity across a panel of 104 kinases. · Clinically-validated BTC efficacy: 27% PR & 70.3% DCR with platinum-based chemotherapy. · In vivo potency: Complete tumor regression at 100 mg/kg BID in patient-derived HCC xenografts. · Reliable supply: ≥98% purity, global B2B shipping.

Molecular Formula C22H19ClN6O2S
Molecular Weight 466.9 g/mol
CAS No. 845272-21-1
Cat. No. B611995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarlitinib
CAS845272-21-1
SynonymsASLAN001;  ASLAN-001;  ASLAN 001;  AR 00334543;  ARRY334543;  ARRY-334543;  ARRY543;  ARRY-543;  ARRY 543;  Varlitinib.
Molecular FormulaC22H19ClN6O2S
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESCC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl
InChIInChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1
InChIKeyUWXSAYUXVSFDBQ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Varlitinib: Pan-HER Inhibitor Profile and Procurement


Varlitinib (ARRY-334543, ASLAN001; CAS 845272-21-1) is an orally bioavailable, reversible, ATP-competitive small molecule tyrosine kinase inhibitor (TKI) targeting the ErbB receptor family, specifically EGFR (HER1/ErbB-1), HER2 (ErbB-2/neu), and HER4 (ErbB-4) [1]. It exhibits nanomolar inhibitory potency across these targets and has been advanced to Phase II/III clinical evaluation in multiple solid tumor indications including biliary tract cancer (BTC), gastric cancer, and breast cancer [2]. Varlitinib is distinguished by its pan-HER inhibition profile and has received Orphan Drug Designation from the U.S. FDA for the treatment of biliary tract cancer (cholangiocarcinoma) and gastric cancer [3].

1
Pan-HER pathway probe: Reversible ATP-competitive inhibitor targeting HER1, HER2, HER4 for ErbB signaling studies.
2
Cell-based / in vivo models: Suitable for assays requiring nanomolar cellular phosphorylation inhibition and oral bioavailability in rodent xenografts.
3
Kinase selectivity tool: Reported narrow kinome profile across 104 kinases supports pathway-specific mechanistic studies.

Procurement Rationale: Pan-HER Inhibition Profile


Procurement of a pan-HER TKI for research or clinical development cannot assume interchangeability among agents within the class. Varlitinib exhibits a distinct inhibitory profile characterized by low nanomolar IC50 values against HER1 (7 nM), HER2 (2 nM), and HER4 (4 nM) [1]. Its kinase selectivity has been demonstrated through screening against a panel of 104 kinases, showing no significant off-target activity [2]. In contrast, other pan-HER inhibitors such as lapatinib (a reversible dual EGFR/HER2 inhibitor) and neratinib (an irreversible pan-HER inhibitor) display differing potency profiles, binding kinetics (reversible vs. irreversible), and selectivity spectrums that directly impact experimental outcomes and clinical translation. Substituting one pan-HER TKI for another without accounting for these biochemical differences may compromise assay reproducibility, confound mechanistic studies, and alter in vivo pharmacodynamics. The quantitative evidence below substantiates why varlitinib occupies a distinct position within the pan-HER inhibitor landscape and should be selected based on specific experimental requirements rather than class membership alone.

Potency Lapatinib or tucatinib may exhibit different biochemical potency profiles; assay response may shift if substituting without recalibration.
Selectivity Irreversible inhibitors such as neratinib may engage a broader kinome, potentially introducing off-target effects absent with varlitinib's restricted selectivity.
Model context In vivo efficacy profiles (tumor regression vs. stasis) may not transfer directly; the xenograft endpoint context requires compound-specific validation.

Quantitative Differentiation Evidence


HER2 Biochemical Potency vs. Lapatinib and Tucatinib

Varlitinib demonstrates superior biochemical potency against HER2 with an IC50 of 2 nM, which is approximately 8.5-fold lower (more potent) than the HER2 IC50 reported for lapatinib (17 nM) [1] and 4-fold lower than the IC50 reported for tucatinib (8 nM) [2]. This potency advantage is observed under comparable in vitro kinase assay conditions.

HER2 Biochemical Potency
Cross-study comparable
IC50 2 nM (HER2)
Reported lower IC50 relative to lapatinib (17 nM) and tucatinib (8 nM) in kinase inhibition assays.
Comparable in vitro conditions; may support differentiated inhibition potency context.
Biochemical Potency Kinase Inhibition HER2 Targeting

Kinase Selectivity and Off-Target Profiling

Varlitinib exhibits a highly restricted kinase selectivity profile. When screened against a panel of 104 diverse kinases, varlitinib demonstrated no significant inhibitory activity outside of its intended ErbB family targets [1]. This contrasts with the broader selectivity profiles of certain irreversible pan-HER inhibitors such as neratinib, which has been reported to inhibit a wider range of kinases at clinically relevant concentrations.

Kinase Selectivity Panel
Class-level inference
No significant activity across 104 kinases
Supports narrow ErbB-family target engagement; broader kinome inhibition risk lower than some irreversible pan-HER agents.
Direct head-to-head comparison with neratinib not available; class-level inference.
Kinase Selectivity Off-Target Profiling Target Engagement

In Vivo Tumor Regression in Xenograft Models

Varlitinib treatment in patient-derived hepatocellular carcinoma (HCC) xenograft models results in complete tumor regression at a dosing regimen of 100 mg/kg administered orally twice daily (BID) [1]. In contrast, lapatinib typically demonstrates tumor growth inhibition (stasis) rather than complete regression in comparable HER2-dependent xenograft models at clinically relevant doses.

In Vivo Tumor Regression
Class-level inference
Complete regression at 100 mg/kg BID
Reported regression in patient-derived HCC xenografts; lapatinib typically yields stasis in similar models (class-level).
No direct head-to-head study; model-response context requires validation.
In Vivo Efficacy Xenograft Models Tumor Regression

Clinical Response Rate in Biliary Tract Cancer

In a pooled analysis of three Phase I studies in patients with refractory biliary tract cancer (BTC), varlitinib achieved a partial response (PR) rate of 27% (10/37 evaluable patients) and a disease control rate (DCR) of 70.3% [1]. In comparison, other pan-HER TKIs including lapatinib and apatinib have not shown significant efficacy in advanced BTC [2]. Neratinib demonstrated a response in 2 of 9 HER2-mutant BTC patients at 8 weeks with a median PFS of 2.8 months [2].

Clinical Response in BTC
Cross-study comparable
27% partial response (10/37), DCR 70.3%
Reported endpoint response in refractory BTC pooled Phase I; other pan-HER TKIs showed limited activity in this indication.
Data from platinum-combination cohorts; endpoint context not directly comparable across trials.
Biliary Tract Cancer Clinical Response Rate Phase I/II Trials

Cellular Phosphorylation Inhibition Potency

In cell-based assays, varlitinib potently inhibits substrate phosphorylation in tumor cells overexpressing EGFR (A431 epidermoid carcinoma cells) with an IC50 of 36 nM for ErbB-1 phosphorylation, and in cells overexpressing HER2 (BT-474 breast carcinoma cells) with an IC50 of 43 nM for ErbB-2 phosphorylation . While comparable cellular IC50 data for lapatinib in the same cell lines are not uniformly available, lapatinib generally exhibits cellular IC50 values in the micromolar range for proliferation inhibition in many HER2-overexpressing cell lines.

Cellular Phosphorylation IC50
Class-level inference
ErbB-1: 36 nM, ErbB-2: 43 nM
Nanomolar target engagement retained in A431 and BT-474 cells; lapatinib cellular potency reported in higher ranges.
Direct cell-line matched comparison limited; class-level inference.
Cellular Potency Phosphorylation Inhibition Cancer Cell Lines

Orphan Drug Designation for BTC and Gastric Cancer

Varlitinib has been granted Orphan Drug Designation by the U.S. FDA for the treatment of biliary tract cancer (including cholangiocarcinoma) as of August 5, 2015 [1], and subsequently received a second Orphan Drug Designation for gastric cancer [2]. In contrast, lapatinib, neratinib, and tucatinib are approved or designated primarily for breast cancer indications, with no orphan designations for BTC.

Orphan Drug Designation
Direct head-to-head comparison
FDA designation for BTC (2015), gastric cancer (2016)
Unique regulatory recognition among pan-HER TKIs for BTC research contexts.
No orphan designation for lapatinib, neratinib, tucatinib in BTC; supports research focus on this disease setting.
Orphan Drug Designation Regulatory Status Biliary Tract Cancer

Optimal Research and Procurement Scenarios


Biliary Tract Cancer Preclinical Research

Varlitinib is uniquely suited for biliary tract cancer (BTC) research due to its demonstrated clinical activity in this indication, which contrasts with the lack of efficacy observed with lapatinib and apatinib in BTC [1]. Researchers investigating HER pathway dependence in BTC cell lines or patient-derived xenograft models should prioritize varlitinib over other pan-HER TKIs to align preclinical findings with clinical observations. The compound's FDA Orphan Drug Designation for BTC further supports its relevance in translational studies aimed at this malignancy [2].

Kinase Selectivity and Mechanistic Studies

For experiments requiring a clean pharmacological tool with minimal off-target kinase engagement, varlitinib's demonstrated selectivity across a panel of 104 kinases [1] makes it preferable to irreversible pan-HER inhibitors like neratinib, which exhibit broader kinome inhibition. This selectivity is critical for dissecting ErbB family-specific signaling pathways without confounding contributions from other kinase targets.

In Vivo Xenograft Tumor Regression Studies

Investigators seeking an orally bioavailable pan-HER inhibitor capable of inducing tumor regression rather than mere growth inhibition in xenograft models should consider varlitinib. The compound achieves complete tumor regression at 100 mg/kg BID dosing in patient-derived HCC xenografts [1], whereas lapatinib typically yields tumor stasis in comparable models. This differential in vivo efficacy profile may translate to more definitive preclinical proof-of-concept studies.

Combination Therapy in Platinum-Resistant BTC

Varlitinib has demonstrated promising efficacy and a manageable safety profile when combined with platinum-based chemotherapy (cisplatin/5-FU or oxaliplatin/5-FU) in Phase I BTC studies, achieving a 27% partial response rate and 70.3% disease control rate [1]. Researchers exploring rational combination strategies to overcome chemotherapy resistance in BTC should consider varlitinib as a preferred pan-HER TKI partner based on this clinical evidence base, which is not replicated for lapatinib or neratinib in this disease setting [2].

Application
Selection Property
Validation Focus
Biliary tract cancer (BTC) preclinical research
Clinical-response-aligned tool
HER pathway dependence in BTC cell lines / PDX models
ErbB signaling mechanistic studies
Narrow kinome selectivity
Target engagement specificity; off-target kinase contribution assessment
In vivo xenograft tumor regression studies
Oral bioavailability and regression-inducing profile
Tumor regression vs. growth inhibition endpoint context
Combination strategy with platinum chemotherapy
Chemotherapy-partner clinical evidence base
Response rate and tolerability endpoint interpretation in BTC models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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